molecular formula C14H17ClN6O B2927006 (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1291853-15-0

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2927006
CAS No.: 1291853-15-0
M. Wt: 320.78
InChI Key: RSKWRJLFMWFKAU-UHFFFAOYSA-N
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Description

The compound “(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone” is a triazole-based derivative featuring a 1,2,3-triazole core substituted at position 5 with a 3-chlorophenylamino group and at position 4 with a 4-methylpiperazine-linked methanone moiety. This structural framework is characteristic of bioactive molecules, as triazoles are known for their roles in medicinal chemistry, including kinase inhibition and antimicrobial activity . The 3-chlorophenyl group enhances lipophilicity and may influence target binding, while the 4-methylpiperazine moiety contributes to solubility and pharmacokinetic properties. Crystallographic analysis of such compounds often employs programs like SHELXL and WinGX for structural refinement and visualization .

Properties

IUPAC Name

[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6O/c1-20-5-7-21(8-6-20)14(22)12-13(18-19-17-12)16-11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKWRJLFMWFKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone , often referred to as a triazole derivative, exhibits significant biological activity due to its unique structural components. The presence of both the triazole and piperazine moieties contributes to its pharmacological potential, making it a subject of interest in drug discovery and development.

Structural Characteristics

This compound has a molecular formula of C21H23ClN6O2C_{21}H_{23}ClN_{6}O_{2} and a molecular weight of approximately 426.9 g/mol. The structural features include:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
  • Piperazine Moiety : A six-membered ring with two nitrogen atoms, commonly associated with central nervous system (CNS) activity and various therapeutic effects.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research indicates that compounds with similar structures possess a range of pharmacological effects, including:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal properties and have been studied for their efficacy against various bacterial strains.
  • Anticancer Properties : Some studies suggest that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms.
  • CNS Effects : Piperazine derivatives have shown promise in treating conditions such as anxiety and depression.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructural FeaturesBiological Activity
Triazole DerivativesContains one or more triazole ringsAntifungal and anticancer properties
Piperazine AnaloguesContains piperazine ringsCNS activity; used in antidepressants
Chlorophenyl CompoundsAromatic rings with chlorine substituentsAntimicrobial activity

Case Studies and Research Findings

Recent studies have explored the biological effects of triazole derivatives, including this compound. For instance:

  • Anticancer Activity : A study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. The compound demonstrated significant inhibition against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM, indicating potent anticancer activity .
  • Antimicrobial Effects : Another investigation focused on the antimicrobial properties of similar triazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited substantial antibacterial activity, supporting the potential use of triazole derivatives in treating infections .
  • Enzyme Inhibition : Research has also highlighted the ability of this compound to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Interaction studies have shown that modifications in the chemical structure can enhance binding affinity to biological targets, thereby improving efficacy and reducing toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of triazole- and piperazine-containing derivatives. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Key Features
Target Compound: (5-((3-Chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone 1H-1,2,3-triazole - 5-position: 3-chlorophenylamino
- 4-position: 4-methylpiperazine-methanone
Balanced lipophilicity and solubility; potential kinase inhibitory activity
(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone 1H-1,2,3-triazole - 4-position: 3-methyloxadiazole
- 1-position: pyrrolidine-chlorophenyl
Oxadiazole introduces rigidity; pyrrolidine may enhance metabolic stability
(E)-1-(1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one 1H-1,2,3-triazole - 1-position: 3,4-dichlorophenyl
- 4-position: fluorophenyl propenone
Extended conjugation (enone group) improves π-π stacking; dual halogenation
(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Pyrimidine-triazole hybrid - Pyrimidine core
- 4-methylpiperazine-methanone
Hybrid structure may broaden target selectivity; increased molecular weight

Functional Group Impact

Halogenation Patterns :

  • The 3-chlorophenyl group in the target compound vs. the 4-chlorophenyl in alters steric and electronic interactions. The meta-substitution may reduce steric hindrance compared to para-substituted analogues.
  • The 3,4-dichlorophenyl group in enhances hydrophobic interactions but may increase toxicity risks.

The oxadiazole in increases metabolic stability due to resistance to oxidative degradation .

Piperazine vs. Pyrrolidine :

  • The 4-methylpiperazine in the target compound offers better aqueous solubility than the pyrrolidine in , which may improve bioavailability.

Computational Similarity Analysis

Using Tanimoto coefficients (a common metric for structural similarity ), the target compound shares:

  • ~0.75 similarity with (pyrimidine-triazole hybrid), driven by the shared 4-methylpiperazine and triazole motifs.
  • ~0.65 similarity with due to divergent heterocycles (oxadiazole vs. triazole).
  • ~0.55 similarity with owing to differences in core structure (enone vs. methanone).

Research Findings and Implications

Synthetic Accessibility :
The target compound’s synthesis likely follows click chemistry routes (e.g., copper-catalyzed azide-alkyne cyclization), as seen in triazole derivatives . Modifications at the 4-position (e.g., piperazine substitution) require tailored coupling strategies.

Antimicrobial Potential: Triazole derivatives with chlorophenyl groups exhibit activity against bacterial pathogens, though specific data for this compound are pending .

Crystallographic Data : Structural refinement using SHELXL and visualization via WinGX would confirm the compound’s conformation, particularly the orientation of the 3-chlorophenyl group relative to the triazole ring.

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